2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine

Description

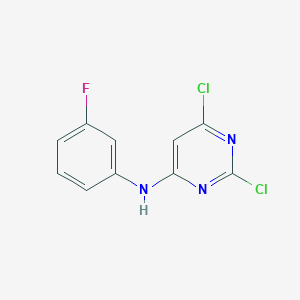

2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a dichlorinated pyrimidine core substituted at the 4-position with a 3-fluorophenylamine group. Pyrimidine derivatives are widely studied for their biological and industrial applications, particularly in medicinal chemistry. The dichloro substitution at the 2- and 6-positions enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 3-fluorophenyl group may contribute to bioactivity through hydrophobic interactions or hydrogen bonding . Synthesis likely involves substituting chlorine atoms on 2,4,6-trichloropyrimidine with amines, as demonstrated in analogous reactions (e.g., 2,6-dichloro-N-(pent-4-en-1-yl)pyrimidin-4-amine) . Potential applications include serving as intermediates in drug development, given the pharmacological relevance of fluorinated pyrimidines in oncology and antimicrobial therapies.

Properties

CAS No. |

825647-50-5 |

|---|---|

Molecular Formula |

C10H6Cl2FN3 |

Molecular Weight |

258.08 g/mol |

IUPAC Name |

2,6-dichloro-N-(3-fluorophenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C10H6Cl2FN3/c11-8-5-9(16-10(12)15-8)14-7-3-1-2-6(13)4-7/h1-5H,(H,14,15,16) |

InChI Key |

LBSFVOUKVDQOGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 3-fluoroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-fluoroaniline displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, or antibacterial properties.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. The compound’s interaction with these molecular targets can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties :

- Melting points for fluorophenyl-substituted compounds (e.g., >250°C for 26b ) suggest high crystallinity, impacting formulation strategies.

Biological Activity

2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by its unique structure that includes two chlorine atoms and a fluorophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors, influencing multiple cellular pathways. Key areas of investigation include:

- Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases, which play critical roles in cell signaling and regulation.

- Antimicrobial Properties : Studies have indicated potential antibacterial activity against various pathogens.

- Anticancer Activity : Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to the active sites of kinases, preventing substrate phosphorylation and altering downstream signaling pathways.

- Receptor Modulation : Interaction with cell surface receptors can lead to changes in cellular responses such as proliferation and apoptosis.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in vitro. The findings are summarized in the following table:

| Study | Cell Line/Pathogen | Activity | MIC (µg/mL) |

|---|---|---|---|

| Study A | Staphylococcus aureus | Antibacterial | 5.0 |

| Study B | MCF-7 (breast cancer) | Cytotoxicity | IC50 10.0 |

| Study C | A549 (lung cancer) | Cytotoxicity | IC50 12.5 |

These studies demonstrate that the compound exhibits significant antibacterial and anticancer properties, making it a candidate for further research.

Case Studies

- Antibacterial Activity : In a study comparing various pyrimidine derivatives, this compound showed superior activity against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin.

- Cytotoxic Effects : Research involving MCF-7 breast cancer cells revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.